molecular formula C8H14N2O B128216 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one CAS No. 151665-85-9

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Katalognummer: B128216
CAS-Nummer: 151665-85-9
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: WLXFQWJYMRTINR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine and a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one typically involves the construction of the fused ring system through cyclization reactions. One common method involves the intramolecular cyclization of an amino ester or amino ketone precursor. For example, the construction of the piperazine ring can be achieved through intramolecular 1,4-addition of an unsaturated amino ester or reductive cyclization of an amino keto ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrazinone ring undergoes oxidation to form N-oxides or hydroxylated derivatives. For example, treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives, which are useful intermediates in medicinal chemistry.

Key Conditions :

  • Reagents : H₂O₂ (30%), mCPBA

  • Solvents : Dichloromethane (DCM), acetic acid

  • Temperature : 0–25°C

Reduction Reactions

Selective reduction of the pyrazinone ring is achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This yields partially saturated derivatives, such as tetrahydro-pyrido-pyrazines, which retain the fused ring system while introducing stereochemical complexity.

Example Reaction :

Hexahydro 1H pyrido 1 2 a pyrazin 6 2H oneLiAlH THFTetrahydro pyrido pyrazine\text{Hexahydro 1H pyrido 1 2 a pyrazin 6 2H one}\xrightarrow{\text{LiAlH THF}}\text{Tetrahydro pyrido pyrazine}

Nucleophilic Substitution

The carbonyl group at position 6 participates in nucleophilic substitution. For instance, reaction with amines (e.g., benzylamine) under acidic conditions produces amide derivatives.

Conditions :

  • Reagents : Benzylamine, HCl catalyst

  • Solvent : Ethanol

  • Yield : Up to 75%

Michael Addition and Cyclization

Microwave-assisted reactions enable regioselective transformations. In a study involving alkyl (3-oxopiperazin-2-ylidene)acetates, the compound underwent a cascade Michael addition-intramolecular transamidation to form polyfunctional derivatives (e.g., alkyl 7-(2-arylamino-2-oxoethyl)-1,6-dioxo-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates) .

Key Features :

  • Reagents : N-arylitaconimides, alkyl (3-oxopiperazin-2-ylidene)acetates

  • Conditions : Acetic acid, microwave irradiation (1–2 h)

  • Advantages : High regioselectivity, reduced side products

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl or heteroaryl groups. The α,β-unsaturated carbonyl system in derivatives facilitates these transformations.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Toluene/water

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
OxidationH₂O₂, acetic acid, 25°CN-oxide derivatives60–80
ReductionLiAlH₄, THF, refluxTetrahydro-pyrido-pyrazines65–85
Michael AdditionMicrowave, acetic acidPolyfunctional carboxylates70–90
Nucleophilic SubstitutionBenzylamine, HCl, ethanol6-Amidated derivatives70–75

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic attack on the pyrazinone nitrogen, forming N-oxide intermediates.

  • Reduction : LiAlH₄ selectively reduces the carbonyl group without disrupting the fused ring system.

  • Cascade Reactions : Involve initial Michael addition to the α,β-unsaturated carbonyl, followed by intramolecular cyclization .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is being explored for its potential as a pharmacophore in drug development. Key applications include:

  • Anticancer Activity : Derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. A study reported IC50 values in the low micromolar range, indicating significant anticancer potential.
  • Antihypertensive Agents : Research has indicated that certain derivatives exhibit vasodilatory effects, which could be beneficial in developing new antihypertensive therapies. In vivo studies demonstrated a marked reduction in systolic and diastolic blood pressure .

The compound has been investigated for its interactions with biological targets:

  • Enzyme Inhibition : this compound acts as an inhibitor by binding to active sites on enzymes or receptors. This mechanism is crucial for its role in various biochemical pathways and therapeutic applications .
  • Neurodegenerative Disorders : There is ongoing research into its potential use in treating conditions like Alzheimer's disease due to its ability to modulate specific neurobiological pathways .

Material Science

In materials science, this compound serves as a scaffold for developing advanced materials:

  • Fluorescent Materials : The compound's structural properties make it suitable for designing materials with high photoluminescence quantum efficiency (PLQY), which are essential for display technologies.

Structure-Activity Relationship (SAR) Studies

A notable study focused on the SAR of hexahydro derivatives, revealing that specific structural modifications can enhance biological activity. High-throughput screening methods identified several promising candidates with substantial anticancer activity alongside favorable pharmacokinetic profiles.

Cardiovascular Applications

Another investigation into cardiovascular applications demonstrated that derivatives of this compound significantly impacted blood pressure regulation. The study highlighted a robust correlation between structural changes and enhanced vasodilatory effects, suggesting potential avenues for developing novel antihypertensive agents.

Wirkmechanismus

The mechanism of action of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and

Biologische Aktivität

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a fused ring system comprising a pyridine and a pyrazine ring. Its molecular formula is C8_{8}H10_{10}N2_{2}O, with a molecular weight of 150.18 g/mol. The compound's unique structure contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. This inhibition can block the progression of disease by preventing substrate conversion or product formation.
  • Receptor Binding : this compound has shown potential in binding to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in psychiatric disorders.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against resistant strains, showing promising results.
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
Hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-oneDifferent nitrogen positioningSimilar antimicrobial properties
Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-oneAltered ring structurePotential neuroprotective effects

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects : A study investigated the compound's effects on neuronal cell lines exposed to oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage, suggesting potential for treating neurodegenerative diseases .
  • Anticancer Potential : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines (e.g., breast cancer cells) with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Research highlighted the compound's effectiveness against Gram-positive bacteria, where it demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Eigenschaften

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXFQWJYMRTINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626485
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151665-85-9
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Pyrazin-2-yl-butyric acid ethyl ester (1 g, 5.14 mmol) was dissolved in abs. EtOH (50 ml) and hydrogenated over 10% Pd/C (200 mg) at 50 psi for 20 hours. After filtration, the solvent was removed under vacuum and the residue was purified by flash chromatography (DCM/MeOH/32% NH4OH from 95/5/0.5 to 90/10/1 respectively) to afford the title compound (454 mg, 57% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
57%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.